Ergosta-5,24(28)-diene-3,7,16-triol
Overview
Description
Ergosta-5,24(28)-diene-3,7,16-triol is a naturally occurring sterol derivative. Sterols are a subgroup of steroids and are important components of cell membranes in fungi, plants, and animals. This compound is particularly notable for its structural complexity and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,24(28)-diene-3,7,16-triol typically involves multiple steps starting from simpler sterol precursors. One common approach is the chemical modification of ergosterol, a sterol found in fungi. The process involves:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
Isomerization: Rearrangement of molecular structure to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation processes. For instance, genetically engineered strains of yeast or fungi can be used to produce large quantities of sterol precursors, which are then chemically modified to yield the target compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.
Substitution: Various functional groups can be introduced or replaced through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated sterols.
Substitution Products: Sterols with different functional groups.
Scientific Research Applications
Ergosta-5,24(28)-diene-3,7,16-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies.
Mechanism of Action
The mechanism of action of Ergosta-5,24(28)-diene-3,7,16-triol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The compound may also interact with specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Ergosterol: A precursor in the biosynthesis of Ergosta-5,24(28)-diene-3,7,16-triol.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure but different biological functions.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and double bond configuration. These structural features confer distinct biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20+,21+,22+,23-,24+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFBMTZMSJDIO-LOCPLYNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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